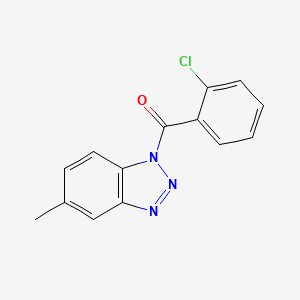![molecular formula C14H15N7O B6432264 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 2549031-02-7](/img/structure/B6432264.png)
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile (MPPC) is a compound that has been studied for its potential applications in a variety of scientific research fields, such as pharmacology, biochemistry, and physiology. MPPC has been shown to possess a number of properties that make it a useful tool for researchers, such as its ability to interact with a variety of proteins and enzymes, its high solubility in aqueous solutions, and its low toxicity.
科学的研究の応用
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile has a number of potential applications in the field of scientific research. It has been studied for its potential use in drug delivery, as it is able to interact with a variety of proteins and enzymes. It has also been studied for its potential use in biochemistry and physiology, as it has been shown to possess a number of properties that make it a useful tool for researchers, such as its high solubility in aqueous solutions, and its low toxicity.
作用機序
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile has been shown to interact with a variety of proteins and enzymes, and this interaction is believed to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The exact mechanism of action of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile is not yet fully understood, however, it is believed that the interactions between 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile and proteins and enzymes are responsible for its biological effects.
Biochemical and Physiological Effects
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile has been shown to possess a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
実験室実験の利点と制限
The use of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile in laboratory experiments has a number of advantages, such as its high solubility in aqueous solutions, its low toxicity, and its ability to interact with a variety of proteins and enzymes. However, there are also a number of limitations to using 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile in laboratory experiments, such as the difficulty in synthesizing the compound, the lack of knowledge about its exact mechanism of action, and the potential for side effects.
将来の方向性
The potential future applications of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile are numerous. It could be used in drug delivery, as it is able to interact with a variety of proteins and enzymes. It could also be used in biochemistry and physiology, as it has been shown to possess a number of properties that make it a useful tool for researchers. Additionally, further research could be done to better understand the mechanism of action of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile, and to explore its potential therapeutic applications. Finally, further research could be done to optimize the synthesis of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile, and to improve its solubility, toxicity, and efficacy.
合成法
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile can be synthesized using a variety of methods, including a one-pot synthesis, an acid-catalyzed reaction, and a microwave-assisted synthesis. The one-pot synthesis involves the reaction of 4-methoxy-2-pyrimidinol and piperazine, followed by the addition of pyrazine-2-carbonitrile. The acid-catalyzed reaction involves the reaction of 4-methoxy-2-pyrimidinol and piperazine in the presence of an acid catalyst, such as hydrochloric acid. The microwave-assisted synthesis involves the reaction of 4-methoxy-2-pyrimidinol and piperazine in the presence of a microwave irradiation source.
特性
IUPAC Name |
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-22-12-2-3-18-14(19-12)21-8-6-20(7-9-21)13-11(10-15)16-4-5-17-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZUILFPHUOMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea](/img/structure/B6432205.png)
![2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6432217.png)

![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6432230.png)



![2,4,6-trimethyl-8-phenyl-5lambda5-[1,3]thiazolo[3,4-a]pyrimidin-5-ylium perchlorate](/img/structure/B6432252.png)
![2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6432258.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6432259.png)
![4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6432266.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6432272.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine](/img/structure/B6432275.png)